molecular formula C24H27N5O4 B12935040 Phe-His-Phe

Phe-His-Phe

Cat. No.: B12935040
M. Wt: 449.5 g/mol
InChI Key: FINLZXKJWTYYLC-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-His-Phe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are sequentially added through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. Additionally, advancements in biocatalysis and metabolic engineering have enabled the production of peptides through enzymatic methods, offering an alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Phe-His-Phe can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.

    Substitution: The phenylalanine residues can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinal, while reduction can produce reduced histidine derivatives.

Scientific Research Applications

Phe-His-Phe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phe-His-Phe involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue plays a crucial role in binding to metal ions or other ligands, facilitating the tripeptide’s biological activity. The phenylalanine residues contribute to the overall stability and hydrophobic interactions of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-His-Phe is unique due to the presence of both phenylalanine and histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for versatile interactions and applications that are not observed in simpler dipeptides like Phe-Phe or His-Phe.

Properties

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H27N5O4/c25-19(11-16-7-3-1-4-8-16)22(30)28-20(13-18-14-26-15-27-18)23(31)29-21(24(32)33)12-17-9-5-2-6-10-17/h1-10,14-15,19-21H,11-13,25H2,(H,26,27)(H,28,30)(H,29,31)(H,32,33)/t19-,20-,21-/m0/s1

InChI Key

FINLZXKJWTYYLC-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

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